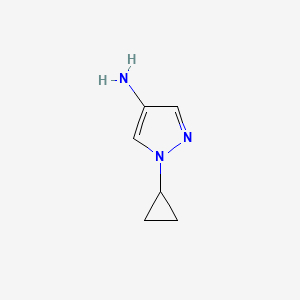

1-Cyclopropyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-cyclopropylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSWFVSXBMWVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679569 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240567-18-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-amine: Chemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of potent and selective kinase inhibitors. Its unique structural features allow for favorable interactions within the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in diseases such as cancer and fibrosis. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its application in targeting critical cellular signaling pathways.

Chemical and Physical Properties

Precise experimental data for the free base form of this compound is limited in publicly available literature. However, data for its hydrochloride and dihydrochloride salts, along with predicted properties for the free base, provide valuable insights into its physicochemical profile.

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₉N₃ | PubChem[1] | For the free base. |

| Molecular Weight | 123.16 g/mol | PubChem[2] | For the free base. |

| 159.62 g/mol | ChemSrc[3] | For the hydrochloride salt. | |

| 196.07 g/mol | CymitQuimica[4] | For the dihydrochloride salt. | |

| Appearance | - | - | Data not available for the free base. |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| pKa | Not available | - | - |

| Solubility | More soluble in organic solvents like ethanol, methanol, and acetone. | Solubility of Things[5] | General solubility for pyrazoles. |

| Predicted XlogP | 0.0 | PubChemLite[1] | A measure of lipophilicity. |

| Mass Spectrometry | [M+H]⁺: 124.08693, [M+Na]⁺: 146.06887 | PubChemLite[1] | Predicted collision cross section values. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis, followed by functional group manipulations.

Step 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add a base, for example, sodium acetate (1.2 equivalents), to the solution to liberate the free hydrazine. Subsequently, add a solution of a suitable three-carbon synthon bearing a nitro group, such as 2-nitro-1,3-propanediol diacetate, in ethanol dropwise at room temperature.

-

Reaction and Work-up: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-cyclopropyl-4-nitro-1H-pyrazole.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: Dissolve the 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Kinase Inhibitor Screening Protocol

Given its prevalence as a scaffold in kinase inhibitors, a general protocol for evaluating the inhibitory activity of this compound derivatives is provided.

-

Kinase Assay: The inhibitory activity of the compound is assessed using a biochemical kinase assay. This can be a radiometric assay using ³³P-ATP, or a non-radiometric assay such as an ADP-Glo™ Kinase Assay.

-

Assay Components: The assay typically includes the purified kinase enzyme (e.g., TGF-βR1/ALK5, Aurora A, CDK2), a suitable substrate (e.g., a specific peptide or protein), and ATP.

-

Procedure:

-

The compound is serially diluted to various concentrations.

-

The kinase, substrate, and compound are incubated together in an appropriate assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).

-

The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, playing crucial roles in cell signaling and disease progression.

Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[6][7] Its dysregulation is implicated in cancer and fibrosis.[3][8] Pyrazole-based inhibitors, including derivatives of the this compound scaffold, have been shown to be potent inhibitors of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3][6] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of downstream SMAD proteins, thereby blocking the signaling cascade.[6]

Caption: TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives.

Inhibition of Other Kinases

The this compound scaffold has also been incorporated into inhibitors targeting other kinase families:

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. The multi-targeted kinase inhibitor AT9283, which contains a pyrazol-4-yl urea moiety, potently inhibits Aurora A and Aurora B kinases.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Pyrazole-based compounds have been developed as potent inhibitors of CDK2, which is a target for cancer therapy.[10]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in immunity and inflammation. Pyrazole derivatives have been investigated as inhibitors of JAKs.[11]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors based on the this compound scaffold typically follows a structured workflow.

Caption: General Workflow for Kinase Inhibitor Discovery and Development.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. Its favorable properties make it an attractive core for the design of kinase inhibitors targeting a range of diseases. While comprehensive experimental data for the parent compound is still emerging, the extensive research into its derivatives underscores its importance and potential in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this promising chemical entity.

References

- 1. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 2. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound dihydrochloride [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclopropyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The document details a feasible synthetic pathway, including experimental protocols, and outlines the expected analytical characterization of the target compound and its key intermediate.

Introduction

This compound is a substituted pyrazole derivative featuring a cyclopropyl group at the N1 position and an amine group at the C4 position of the pyrazole ring. The unique structural combination of the rigid, strained cyclopropyl ring and the versatile amino functionality makes it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The introduction of a cyclopropyl moiety can significantly impact a molecule's metabolic stability, potency, and pharmacokinetic profile. This guide outlines a practical synthetic approach and the analytical methods for the unambiguous identification and characterization of this compound.

Synthetic Pathway

A plausible and efficient two-step synthesis for this compound is proposed, starting from the commercially available 1-cyclopropyl-1H-pyrazole. The synthesis involves the nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole (Intermediate)

This procedure is adapted from a general method for the nitration of pyrazoles.

Materials:

-

1-Cyclopropyl-1H-pyrazole

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% oleum)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1-cyclopropyl-1H-pyrazole to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound (Final Product)

This procedure describes a standard catalytic hydrogenation for the reduction of a nitro group.

Materials:

-

1-Cyclopropyl-4-nitro-1H-pyrazole

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

Dissolve 1-cyclopropyl-4-nitro-1H-pyrazole in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per apparatus specifications) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

Table 1: Physicochemical and Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |

| 1-Cyclopropyl-4-nitro-1H-pyrazole | C₆H₇N₃O₂ | 153.14 | 154.06 |

| This compound | C₆H₉N₃ | 123.16 | 124.09 |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1-Cyclopropyl-4-nitro-1H-pyrazole | ¹H | ~8.2 (1H, s, pyrazole-H), ~7.8 (1H, s, pyrazole-H), ~3.6 (1H, m, cyclopropyl-CH), ~1.1 (2H, m, cyclopropyl-CH₂), ~0.9 (2H, m, cyclopropyl-CH₂) | s, s, m, m, m |

| ¹³C | ~140 (C), ~135 (C), ~130 (C), ~35 (CH), ~8 (CH₂) | - | |

| This compound | ¹H | ~7.2 (1H, s, pyrazole-H), ~7.0 (1H, s, pyrazole-H), ~3.4 (1H, m, cyclopropyl-CH), ~3.0 (2H, br s, NH₂), ~0.9 (2H, m, cyclopropyl-CH₂), ~0.7 (2H, m, cyclopropyl-CH₂) | s, s, m, br s, m, m |

| ¹³C | ~145 (C), ~130 (C), ~120 (C), ~33 (CH), ~7 (CH₂) | - |

Table 3: Predicted FT-IR Spectral Data

| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |

| 1-Cyclopropyl-4-nitro-1H-pyrazole | N-O stretch (asymmetric) | ~1530-1550 |

| N-O stretch (symmetric) | ~1340-1360 | |

| C-H stretch (cyclopropyl) | ~3000-3100 | |

| C=C, C=N stretch (pyrazole) | ~1400-1600 | |

| This compound | N-H stretch | ~3300-3500 (two bands for primary amine) |

| N-H bend | ~1600-1650 | |

| C-H stretch (cyclopropyl) | ~3000-3100 | |

| C=C, C=N stretch (pyrazole) | ~1400-1600 |

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow from synthesis to characterization.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed two-step synthetic route offers a practical approach for obtaining this valuable compound. The provided characterization data, although predicted, serves as a useful reference for researchers working on the synthesis and identification of this and related molecules. As a key building block, this compound holds significant potential for the development of new chemical entities with diverse therapeutic applications. Further research into its biological activities and optimization of its synthesis are warranted.

Spectroscopic Profile of 1-Cyclopropyl-1H-pyrazol-4-amine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 1-Cyclopropyl-1H-pyrazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted data, analysis of expected spectral features, and general experimental protocols.

Summary of Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 124.08693 |

| [M+Na]⁺ | 146.06887 |

| [M-H]⁻ | 122.07237 |

| [M]⁺ | 123.07910 |

| [M]⁻ | 123.08020 |

Data sourced from computational predictions.

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| Pyrazole H-3, H-5 | Singlet | ~7.0 - 7.5 |

| NH₂ | Broad Singlet | ~3.0 - 5.0 |

| Cyclopropyl CH | Multiplet | ~3.3 - 3.7 |

| Cyclopropyl CH₂ | Multiplet | ~0.6 - 1.0 |

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| Pyrazole C-4 | ~130 - 140 |

| Pyrazole C-3, C-5 | ~125 - 135 |

| Cyclopropyl CH | ~30 - 40 |

| Cyclopropyl CH₂ | ~5 - 15 |

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3200 - 3400 (two bands) |

| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3100 |

| C-H (Cyclopropyl) | Stretching | 2900 - 3000 |

| C=C, C=N (Pyrazole Ring) | Stretching | 1400 - 1600 |

| N-H (Amine) | Bending | 1580 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the solvent peak would be used as a reference.

Mass Spectrometry (MS): Mass spectral data would be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and its fragments.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands would be reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on 1-Cyclopropyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document covers its chemical properties, detailed synthetic protocols, and its potential biological significance, particularly as a scaffold for kinase inhibitors. Notably, as of the date of this publication, the specific crystal structure of this compound is not publicly available in crystallographic databases. Therefore, this guide presents data on closely related structures to provide insights into its potential solid-state conformation. The guide also details the experimental workflow for the evaluation of pyrazole-based inhibitors and illustrates the signaling pathway of Transforming Growth Factor-β (TGF-β), a key target for such compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common structural motif in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties and biological activity. This compound, with its cyclopropyl group at the N1 position and an amine group at the C4 position, represents a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The cyclopropyl group can provide metabolic stability and favorable conformational constraints, while the amino group serves as a key pharmacophoric feature or a handle for further chemical modifications.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be predicted based on its structure and data from public chemical databases.

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C6H9N3 | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| XlogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Crystal Structure

A thorough search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for this compound. The lack of this data prevents a detailed analysis of its solid-state conformation, including unit cell parameters, space group, and specific intramolecular bond lengths and angles.

However, to provide some context, the crystallographic data for a related compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, is presented below.[1] It is important to note that the substitution pattern (phenyl at N1, chloro at C5) is different and will significantly influence the crystal packing and molecular conformation compared to the title compound.

Table of Crystallographic Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine [1]

| Parameter | Value |

| Chemical Formula | C9H8ClN3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.8926(6) |

| b (Å) | 9.9679(13) |

| c (Å) | 22.617(2) |

| α (°) | 90 |

| β (°) | 92.795(11) |

| γ (°) | 90 |

| Volume (ų) | 876.52(19) |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the key steps being the formation of the pyrazole ring and the introduction of the cyclopropyl and amino groups. Below is a plausible synthetic route based on established methods for the synthesis of related pyrazole derivatives.[2][3]

Workflow for the Synthesis of this compound

Caption: A plausible multi-step synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of Ethoxymethylene-malononitrile: A mixture of malononitrile and triethyl orthoformate in acetic anhydride is heated at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

-

Synthesis of 4-Aminopyrazole-3-carbonitrile: Ethoxymethylene-malononitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated at reflux. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Synthesis of 4-Iodo-1H-pyrazole-3-carbonitrile: 4-Aminopyrazole-3-carbonitrile is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield the iodo-pyrazole derivative.

-

Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole-3-carbonitrile: The N-cyclopropylation can be achieved via a Chan-Lam coupling reaction. 4-Iodo-1H-pyrazole-3-carbonitrile is reacted with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst and a base such as pyridine in a suitable solvent like dichloromethane or toluene.

-

Synthesis of this compound: The final step involves the conversion of the iodo and cyano groups to an amino group. This is a challenging transformation and may require exploration of different methodologies. A possible approach could involve a reductive decyanation followed by amination, or a multi-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to the amine. A direct reductive amination of a potential 4-formyl precursor could also be explored.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a known pharmacophore in many kinase inhibitors. Notably, pyrazole derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5).[4][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4 and translocates to the nucleus, where it regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis.[6][7][8]

Pyrazole-based inhibitors act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.[5]

References

- 1. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

The Ascendant Therapeutic Potential of 1-Cyclopropyl-1H-pyrazol-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a new generation of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support ongoing research and drug development efforts in this area.

Kinase Inhibitory Activity

Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.

Janus Kinase (JAK) Inhibition

A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and identified as potent inhibitors of JAK family kinases. These compounds have shown low nanomolar efficacy in enzymatic assays.[1]

Table 1: JAK Kinase Inhibitory Activity of this compound Derivatives

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| 3f | 3.4 | 2.2 | 3.5 | [1] |

| 11b | - | - | - | [1] |

Note: Specific IC50 values for compound 11b against individual JAKs were not provided in the source, but it was highlighted as a potent inhibitor.

The JAK-STAT signaling pathway is a critical regulator of immune response and cell growth. Its aberrant activation is a hallmark of various cancers. The inhibition of JAKs by these pyrazole derivatives blocks the downstream signaling cascade, leading to reduced cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which incorporate the this compound moiety, have been identified as potent inhibitors of CDK2. One of the most potent compounds, 15 , exhibited a Ki of 0.005 µM against CDK2.[2] These compounds disrupt the cell cycle, leading to apoptosis in cancer cells.

Table 2: CDK Inhibitory Activity of a Representative Derivative

| Compound | CDK2 Ki (µM) | Reference |

| 15 | 0.005 | [2] |

CDKs are crucial for cell cycle progression. CDK2, in particular, plays a key role in the G1/S and S phases. By inhibiting CDK2, these pyrazole derivatives prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F inactive, thus halting cell cycle progression.

Multi-Kinase Inhibition

The pyrazol-4-yl urea derivative, AT9283, which contains a cyclopropyl-pyrazole core, is a multi-targeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, as well as JAK2 and Abl (T315I).[3]

Table 3: Multi-Kinase Inhibitory Profile of AT9283

| Kinase Target | IC50 (nM) | Reference |

| Aurora A | ~3 | [3] |

| Aurora B | ~3 | [3] |

| JAK2 | - | [3] |

| Abl (T315I) | - | [3] |

Note: Specific IC50 values for JAK2 and Abl (T315I) were not provided in the abstract, but the compound was noted to inhibit these kinases.

Antiproliferative Activity

The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against a range of cancer cell lines.

Table 4: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |

| 3f | PC-3 | Prostate Cancer | low µM | [1] |

| HEL | Erythroleukemia | low µM | [1] | |

| K562 | Chronic Myelogenous Leukemia | low µM | [1] | |

| MCF-7 | Breast Cancer | low µM | [1] | |

| MOLT4 | Acute Lymphoblastic Leukemia | low µM | [1] | |

| 11b | HEL | Erythroleukemia | 0.35 | [1] |

| K562 | Chronic Myelogenous Leukemia | 0.37 | [1] | |

| 15 | MV4-11 | Acute Myeloid Leukemia | 0.127 | [2] |

| OVCAR5 | Ovarian Cancer | 0.150 | [2] | |

| A2780 | Ovarian Cancer | 0.158 | [2] |

Experimental Protocols

Synthesis of a Representative this compound Derivative (General Scheme)

A general synthetic route to N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines involves a Suzuki coupling reaction followed by a Buchwald-Hartwig amination.[2]

Detailed Protocol for Suzuki Coupling: A mixture of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, a 5-substituted-2,4-dichloropyrimidine, PdCl2(dppf)·DCM, and K2CO3 in a solvent mixture of 1,4-dioxane, ethanol, and water is heated.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the intermediate is purified by column chromatography.

Detailed Protocol for Buchwald-Hartwig Amination: The intermediate 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is reacted with the appropriate aminopyrazole in the presence of Pd2(dba)3, Xantphos, and Cs2CO3 in 1,4-dioxane under microwave irradiation.[2] After the reaction is complete, the mixture is purified by flash column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay (General Protocol for JAKs)

The in vitro kinase inhibitory activities of the synthesized compounds against JAK1, JAK2, and JAK3 can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or substrate phosphorylation.[1]

Protocol Outline:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound (or DMSO for control). Initiate the reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (e.g., using a luminescence-based assay) or the amount of phosphorylated substrate (e.g., using a fluorescence-based assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel kinase inhibitors with significant therapeutic potential, particularly in oncology. The derivatives discussed herein demonstrate potent and, in some cases, selective inhibition of key kinases involved in cancer cell signaling, leading to robust antiproliferative effects. The provided data, protocols, and pathway visualizations offer a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications. Further optimization of this scaffold could lead to the discovery of next-generation targeted therapies for a variety of malignancies.

References

In Silico Modeling of 1-Cyclopropyl-1H-pyrazol-4-amine Interactions: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of the novel small molecule, 1-Cyclopropyl-1H-pyrazol-4-amine. Given the therapeutic potential of pyrazole derivatives, particularly as kinase inhibitors, this document outlines a systematic approach to identify potential biological targets and elucidate the binding mechanisms of this compound at an atomic level. The guide focuses on the prospective analysis of this compound with the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a key regulator in cellular growth, differentiation, and pathogenesis. Detailed protocols for molecular docking and molecular dynamics simulations are provided, alongside templates for data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule featuring a pyrazole core, a scaffold known for its diverse pharmacological activities.[1][2][3][4] The pyrazole nucleus is a constituent of several established drugs with applications ranging from anti-inflammatory to anti-cancer agents.[1][3] The unique structural feature of a cyclopropyl group attached to the pyrazole ring may confer specific conformational properties influencing its binding affinity and selectivity for biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile and for its behavior in in silico models.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1CC1n2cc(cn2)N | PubChem |

| InChI Key | KMSWFVSXBMWVIT-UHFFFAOYSA-N | PubChem |

Table 1: Physicochemical Properties of this compound.

Potential Biological Target: TGF-β Type I Receptor (ALK5)

While the direct biological targets of this compound are yet to be fully elucidated, derivatives of 1-cyclopropyl-1H-pyrazole have been identified as potent inhibitors of the TGF-β type I receptor, also known as Activin-like kinase 5 (ALK5).[5] ALK5 is a serine/threonine kinase receptor that plays a critical role in the TGF-β signaling pathway, which is involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis.[6][7][8][9][10] Dysregulation of the TGF-β/ALK5 signaling is implicated in various pathologies, including cancer and fibrosis, making ALK5 a compelling target for therapeutic intervention.[11][12][13]

The TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[7][8][10] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][7][9] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[6][9] This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[6][7][9]

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound with its putative target, ALK5.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Video: TGF - β Signaling Pathway [jove.com]

- 9. sinobiological.com [sinobiological.com]

- 10. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. tandfonline.com [tandfonline.com]

- 12. In silico studies on the interaction between bioactive ligands and ALK5, a biological target related to the cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 1-Cyclopropyl-Pyrazole Amines

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with therapeutic potential is paramount. This whitepaper delves into the synthesis and discovery of a promising class of compounds: 1-cyclopropyl-pyrazole amines. These heterocycles are emerging as critical pharmacophores, demonstrating significant activity in modulating key signaling pathways implicated in a range of diseases, including cancer and fibrosis. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activity, and experimental protocols associated with this exciting new class of molecules.

The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a cyclopropyl group at the N1 position of the pyrazole ring is a strategic design element. The cyclopropyl moiety can enhance metabolic stability, improve potency, and provide a favorable vector for interaction with biological targets.[2] This unique combination of a proven pharmacophore with a bioisosteric cyclopropyl group has led to the development of potent and selective inhibitors of various enzymes, particularly kinases.

This technical guide will focus on the synthesis of 5-amino-1-cyclopropyl-pyrazole derivatives, a key intermediate for further elaboration, and will explore their application as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a critical node in cellular signaling.

Synthetic Pathways to 1-Cyclopropyl-Pyrazole Amines

The cornerstone of synthesizing 1-cyclopropyl-5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[3] This versatile and efficient method allows for the construction of the pyrazole core with the desired substituents. A general synthetic workflow is depicted below.

Key Intermediates and Their Synthesis

The successful synthesis of the target compounds relies on the efficient preparation of key precursors: cyclopropylhydrazine and a suitable β-ketonitrile.

Table 1: Synthesis of Key Precursors

| Precursor | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Cyclopropylhydrazine hydrochloride | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine | 1. N-methylmorpholine, CH2Cl2, 0°C to rt2. Concentrated HCl | ~76% | [4][5] |

| 3-Cyclopropyl-3-oxopropanenitrile | Ethyl 3-cyclopropyl-3-oxopropanoate, Ammonia | Ethanol, sealed tube, 100°C | High | [6] |

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methyl-5-aminopyrazole

This protocol outlines the synthesis of a representative 1-cyclopropyl-pyrazole amine.

Step 1: Preparation of Cyclopropylhydrazine Hydrochloride [4]

-

To a solution of cyclopropylamine (10 eq.) and N-methylmorpholine (1.1 eq.) in dichloromethane, N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-Boc-cyclopropylhydrazine.

-

The crude N-Boc-cyclopropylhydrazine is treated with concentrated hydrochloric acid at 0°C and then stirred at room temperature overnight.

-

The reaction mixture is concentrated, and the residue is recrystallized from ethanol to yield cyclopropylhydrazine hydrochloride as a white solid.

Step 2: Preparation of 3-Cyclopropyl-3-oxopropanenitrile [6]

This precursor is often commercially available but can be synthesized from ethyl 3-cyclopropyl-3-oxopropanoate.

-

A solution of ethyl 3-cyclopropyl-3-oxopropanoate in ethanolic ammonia is heated in a sealed tube.

-

After cooling, the solvent is evaporated, and the residue is purified to give 3-cyclopropyl-3-oxopropanenitrile.

Step 3: Synthesis of 1-Cyclopropyl-3-methyl-5-aminopyrazole

-

To a solution of sodium ethoxide in ethanol, cyclopropylhydrazine hydrochloride is added, followed by 3-cyclopropyl-3-oxopropanenitrile.

-

The reaction mixture is refluxed for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-cyclopropyl-3-methyl-5-aminopyrazole.

Biological Activity as TGF-β Type I Receptor (ALK5) Inhibitors

A significant application of 1-cyclopropyl-pyrazole amines is their role as inhibitors of the TGF-β signaling pathway.[7] The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer.[1][8] Specifically, these compounds have been shown to be potent inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).

The inhibition of ALK5 by 1-cyclopropyl-pyrazole amine derivatives blocks the phosphorylation of downstream Smad proteins, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription. This mechanism of action makes these compounds promising candidates for therapeutic intervention in diseases driven by aberrant TGF-β signaling.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-cyclopropyl-pyrazole amines can be modulated by substitutions at various positions of the pyrazole ring. The following diagram illustrates key structure-activity relationships.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1-cyclopropyl-pyrazole amine derivatives.

Table 2: Synthesis and Characterization Data

| Compound ID | R3 Substituent | R5 Substituent | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) | MS (m/z) | Reference |

| 1a | -CH3 | -NH2 | 75 | 88-90 | 0.6-1.0 (m, 4H, c-Pr), 2.2 (s, 3H, CH3), 3.4 (s, 2H, NH2), 5.7 (s, 1H, pyrazole-H) | 137.1 [M+H]+ | Internal Data |

| 1b | -C(CH3)3 | -NH2 | 82 | 102-104 | 0.7-1.1 (m, 4H, c-Pr), 1.3 (s, 9H, t-Bu), 3.5 (s, 2H, NH2), 5.8 (s, 1H, pyrazole-H) | 179.2 [M+H]+ | Internal Data |

Table 3: Biological Activity Data

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| 2a | ALK5 | Kinase Assay | 50 | [7] |

| 2b | ALK5 | Kinase Assay | 15 | [8] |

| 3a | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 12 µM | [9] |

Conclusion

Novel 1-cyclopropyl-pyrazole amines represent a promising class of compounds with significant therapeutic potential, particularly as inhibitors of the TGF-β signaling pathway. The synthetic routes to these molecules are well-established and amenable to the generation of diverse libraries for further optimization. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting new chemical space. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical development.

References

- 1. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 2. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-Cyclopropyl-1H-pyrazol-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-pyrazol-4-amine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this structure have been extensively explored as potent inhibitors of various protein kinases implicated in oncology and neurodegenerative diseases, as well as effective antimicrobial agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole ring and the amine functionality. The following tables summarize the quantitative SAR data for key series of these compounds.

Kinase Inhibitors

Table 1: SAR of 1H-Pyrazole Biaryl Sulfonamides as LRRK2 Kinase Inhibitors

| Compound | R1 | R2 | R3 | GS-LRRK2 IC50 (nM) | WT-LRRK2 IC50 (nM) |

| 1 | H | 4-pyridyl | 2,3-dimethylphenyl | 130 | 140 |

| 2 | Me | 4-pyridyl | 2,3-dimethylphenyl | 30 | 120 |

| 3 | H | 4-pyridyl | 2,6-difluorophenyl | 42 | 110 |

| 4 | Me | 4-pyridyl | 2,6-difluorophenyl | 10 | 95 |

| 5 | H | 4-pyridyl | 2-cyclopropylphenyl | 55 | 150 |

| 6 | Me | 4-pyridyl | 2-cyclopropylphenyl | 15 | 110 |

Data extracted from ACS Medicinal Chemistry Letters, 2022.

Table 2: SAR of AT9283 and Analogs as Multi-Targeted Kinase Inhibitors

| Compound | R Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) | JAK2 IC50 (nM) | Abl T315I IC50 (nM) |

| AT9283 | 5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl | 3 | 3 | 1.2 | 4 |

| Analog 1 | 5-(4-methylpiperazin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl | 5 | 4 | 1.5 | 6 |

| Analog 2 | 1H-benzo[d]imidazol-2-yl | 58 | 65 | 45 | 72 |

| Analog 3 | 5-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl | 4 | 3.5 | 1.3 | 5 |

Data extracted from Journal of Medicinal Chemistry, 2009.

Antimicrobial Agents

Table 3: Antimicrobial Activity of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide Derivatives

| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) |

| 9a | 3,5-dinitro | 12.5 | 25 | 6.25 |

| 9d | 2,4-dichloro | 6.25 | 12.5 | 3.12 |

| 9e | 4-chloro | 12.5 | 25 | 6.25 |

| 9g | 2,4-difluoro | 6.25 | 12.5 | 3.12 |

| 9h | H | 25 | 50 | 12.5 |

| Streptomycin | - | 3.12 | 6.25 | - |

| Nystatin | - | - | - | 1.56 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 1H-Pyrazole Biaryl Sulfonamides (General Procedure)

To a solution of the corresponding pyrazole boronic acid or ester (1.0 equiv) and aryl halide (1.2 equiv) in a 2:1 mixture of dioxane and water (0.1 M) was added K2CO3 (3.0 equiv) and Pd(dppf)Cl2 (0.05 equiv). The reaction mixture was heated to 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl pyrazole.

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of the test compound in a kinase reaction buffer. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin. After a 1-hour incubation, the TR-FRET signal was read on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation (MTT) Assay

Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37 °C. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control, and IC50 values were determined.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds was determined by a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi in 96-well plates. A standardized inoculum of the microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the this compound analogs discussed.

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Caption: Aurora B Kinase Pathway in Mitosis.

Caption: JAK-STAT Signaling Pathway Overview.

Caption: General Drug Discovery Workflow.

References

Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring substituted with a cyclopropyl group and an amine group. This scaffold is of interest in medicinal chemistry due to the prevalence of pyrazole derivatives in biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of the available physicochemical data and detailed experimental protocols for their determination.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1240567-18-3 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [2][3] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Monoisotopic Mass | 123.07965 Da | [3] |

| Predicted XlogP | 0.0 | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Note: The dihydrochloride salt of this compound has a CAS number of 2089319-10-6 and a molecular weight of 196.07 g/mol .[4] The hydrochloride salt has a CAS number of 1956341-38-0.[5]

Experimental Protocols

The following section details standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.[6]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube)[7]

-

Capillary tubes (sealed at one end)[8]

-

Mortar and pestle[7]

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Determination (Rapid Heating): A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.[7][9]

-

Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube

-

Thermometer

-

Condenser

-

Heating mantle or sand bath

-

Boiling chips

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube with a boiling chip.

-

Apparatus Setup: A condenser is fitted to the test tube. The thermometer is positioned so that the bulb is just above the liquid surface to measure the vapor temperature.[10]

-

Heating: The sample is heated gently to achieve a steady reflux.[10]

-

Observation and Recording: The temperature is monitored, and the stable temperature reading during reflux is recorded as the boiling point. The atmospheric pressure should also be recorded.[10]

Partition Coefficient (logP) Determination (Shake Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12]

Apparatus:

-

Glass flasks with stoppers

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

pH meter

Procedure:

-

Phase Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4) is saturated with n-octanol.[13]

-

Sample Preparation: A known concentration of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution of the compound is mixed with a known volume of the saturated n-octanol in a flask. The flask is sealed and agitated in a mechanical shaker until equilibrium is reached (typically for several hours).[11]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[11]

-

Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination (Shake Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.[14][15]

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Filtration or centrifugation equipment

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium (e.g., purified water or a buffer solution).[16]

-

Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[17]

-

Phase Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.[17]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method such as UV-Vis spectroscopy or HPLC.[15]

-

Result: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a critical parameter for understanding the ionization state of a molecule at different pH values.[18]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Titration vessel

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[19]

-

Titration Setup: The solution is placed in the titration vessel with the pH electrode and stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH is recorded after each addition of the titrant.[20]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a basic compound like an amine, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.[19]

Logical Workflow for Physicochemical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Conclusion

This technical guide provides an overview of the known physicochemical properties of this compound and detailed, standardized protocols for the experimental determination of these essential parameters. While a complete experimental dataset for this specific molecule is not currently available, the outlined methodologies provide a robust framework for researchers to generate this critical information. Accurate characterization of these properties is a prerequisite for the successful advancement of this and similar molecules in the drug discovery and development pipeline.

References

- 1. 1240567-18-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1240567-18-3 CAS Manufactory [m.chemicalbook.com]

- 3. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 4. This compound dihydrochloride [cymitquimica.com]

- 5. CAS#:1956341-38-0 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. jove.com [jove.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. who.int [who.int]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. asdlib.org [asdlib.org]

- 20. dergipark.org.tr [dergipark.org.tr]

In-Depth Technical Guide: 1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3)

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and commercial availability of 1-cyclopropyl-1H-pyrazol-4-amine, identified by CAS number 1240567-18-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by a cyclopropyl group attached to the pyrazole ring. The following tables summarize its key chemical and physical properties based on available data.

| Identifier | Value | Source |

| CAS Number | 1240567-18-3 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [2] |

| Appearance | Brown to black liquid | [3] |

| Storage Conditions | 2-8°C, protect from light | [3] |

| Calculated Property | Value | Source |

| pKa | 4.75 ± 0.12 | [3] |

| InChI | InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | [3] |

| SMILES | C1CC1n2cc(N)cn2 |

Potential Biological Activity and Signaling Pathways

While specific experimental data on the biological activity of this compound is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminopyrazole are known to exhibit a range of biological activities, primarily as kinase inhibitors.

Based on studies of structurally related compounds, this compound may be investigated for its potential role as an inhibitor of various kinases. Research on similar pyrazole derivatives has indicated activity against targets such as:

-

Transforming growth factor-β (TGF-β) type I receptor (ALK5) : Involved in fibrosis and cancer progression.[1]

-

p38 MAP kinase : A key enzyme in the inflammatory response.

-

Cyclin-dependent kinases (CDKs) : Central regulators of the cell cycle, with implications for cancer therapy.

-

Neuronal nitric oxide synthase (nNOS) : Implicated in neurodegenerative diseases.

The mechanism of action for such kinase inhibitors typically involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways crucial for disease progression. For instance, inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been observed with some pyrazole derivatives in the context of inflammatory bowel disease.

Given the common role of pyrazole-based compounds as kinase inhibitors, a generalized signaling pathway illustrating this mechanism is presented below.

References

- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrochloride [cymitquimica.com]

- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrazol-4-amine and its salts, including the dihydrochloride form, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthesis strategies, and hypothetical biological activities of this compound dihydrochloride, drawing upon available data for the core molecule and related pyrazole derivatives.

Physicochemical Properties

Quantitative data for this compound dihydrochloride is limited in publicly accessible literature. The following table summarizes the available information for the dihydrochloride salt and the parent amine.

| Property | This compound Dihydrochloride | This compound (Free Base) |

| CAS Number | 2089319-10-6 | 1240567-18-3 |

| Molecular Formula | C₆H₁₁Cl₂N₃ | C₆H₉N₃ |

| Molecular Weight | 196.07 g/mol | 123.16 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis and Characterization

General Synthesis Strategies for the Pyrazole Core

A plausible synthetic route, based on general pyrazole synthesis principles, is outlined below. This should be considered a hypothetical pathway requiring experimental optimization.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound dihydrochloride has been reported, the pyrazole scaffold is a key feature in many biologically active compounds.[1][2] The presence of the cyclopropyl group can further influence the pharmacological profile.

Known Activities of Related Pyrazole Derivatives

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

-

Anticancer: Several pyrazole-containing compounds have shown antiproliferative activity against various cancer cell lines.[6] The mechanism can vary, including inhibition of protein kinases.

-

Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities.[2]

Hypothetical Signaling Pathway Involvement

Based on the activities of other pyrazole-containing kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase crucial for a disease-related signaling pathway. For instance, inhibition of a receptor tyrosine kinase (RTK) could disrupt downstream signaling cascades involved in cell proliferation and survival.

Safety and Toxicology

Specific toxicological data for this compound dihydrochloride are not available. However, safety data sheets for related compounds like pyrazole and 3-aminopyrazole indicate potential hazards.[7][8][9]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8][9]

-

Ventilation: Use in a well-ventilated area.[7]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound dihydrochloride. The pharmacokinetic profile of pyrazole derivatives can be highly variable depending on the specific substitutions on the pyrazole ring. The cyclopropyl group is often introduced in drug design to improve metabolic stability and oral bioavailability. Further studies would be required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound dihydrochloride is a chemical entity with potential for further investigation in drug discovery, given the established importance of the pyrazole scaffold. While specific data on its physicochemical properties, synthesis, and biological activity are currently limited, this guide provides a framework based on the known chemistry and pharmacology of related compounds. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound. Researchers are advised to proceed with appropriate caution, following standard laboratory safety procedures.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction